molecular formula C54H105BO3 B14737700 Trioleyl borate CAS No. 5337-42-8

Trioleyl borate

Cat. No.: B14737700
CAS No.: 5337-42-8
M. Wt: 813.2 g/mol
InChI Key: VNESIAMKWIPJSA-IUPFWZBJSA-N
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Description

Trioleyl borate (C₅₄H₁₀₅BO₃) is a triester of boric acid with oleyl alcohol, characterized by three long-chain oleyl (C₁₈) groups. This compound is expected to exhibit high hydrophobicity, low volatility, and thermal stability due to its long alkyl chains. Applications may include lubricants, surfactants, or polymer additives, where its bulky structure could enhance solubility in non-polar matrices .

Properties

CAS No.

5337-42-8

Molecular Formula

C54H105BO3

Molecular Weight

813.2 g/mol

IUPAC Name

tris[(Z)-octadec-9-enyl] borate

InChI

InChI=1S/C54H105BO3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-56-55(57-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)58-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30H,4-24,31-54H2,1-3H3/b28-25-,29-26-,30-27-

InChI Key

VNESIAMKWIPJSA-IUPFWZBJSA-N

Isomeric SMILES

B(OCCCCCCCC/C=C\CCCCCCCC)(OCCCCCCCC/C=C\CCCCCCCC)OCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

B(OCCCCCCCCC=CCCCCCCCC)(OCCCCCCCCC=CCCCCCCCC)OCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trioleyl borate can be synthesized through the esterification of boric acid with oleyl alcohol. The reaction typically involves heating boric acid and oleyl alcohol in the presence of an acid catalyst. The reaction can be represented as follows:

B(OH)3+3C18H35OHB(OC18H35)3+3H2O\text{B(OH)}_3 + 3 \text{C}_{18}\text{H}_{35}\text{OH} \rightarrow \text{B(O}\text{C}_{18}\text{H}_{35}\text{)}_3 + 3 \text{H}_2\text{O} B(OH)3​+3C18​H35​OH→B(OC18​H35​)3​+3H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. The removal of water, a byproduct of the reaction, is crucial to drive the reaction to completion. This can be achieved through azeotropic distillation or by using a dehydrating agent.

Chemical Reactions Analysis

Hydrolysis Reactions

Borate esters generally hydrolyze in aqueous environments to regenerate boric acid and alcohol. For example:

  • Triethyl borate (B(OCH₂CH₃)₃) hydrolyzes rapidly in water, depositing boric acid in crystalline form .

  • Triisopropyl borate (B(OCH(CH₃)₂)₃) decomposes in moisture but is less reactive under controlled conditions .

Key Factors Influencing Hydrolysis:

ParameterEffect on HydrolysisExample Borate
Alcohol volatilityHigher volatility reduces catalyst stabilityB(OCH₂CF₃)₃
Lewis acidityIncreased acidity may enhance reactivity but often offset by steric effectsB(OArF)₃ (3,4,5-trifluorophenyl borate)

Catalytic Amidation Reactions

Borate esters catalyze direct amidation of coordinating substrates. For instance:

  • 3,4,5-Trifluorophenyl borate (B(OArF)₃) achieved 71% yield in amidation reactions of benzoic acid and benzylamine .

  • Boric acid and trimethyl borate showed lower reactivity (20% and 36% yields, respectively) .

Reactivity Trends:

CatalystYield (%)Alcohol pKaLewis Acidity (AN)
B(OH)₃2014-
B(OMe)₃3615.323.1
B(OCH₂CF₃)₃5812.4-
B(OArF)₃71--

Suzuki-Miyaura Coupling Reactions

Triisopropyl borate derivatives are effective in cross-coupling reactions. For example:

  • Lithium triisopropyl borates enable efficient coupling of heteroaryl substrates under mild conditions (40°C, 3 mol% catalyst) .

  • Stable under air for months, they avoid protodeboronation due to bulky isopropyl groups .

Lewis Acid Behavior

Borate esters exhibit varying Lewis acidity:

  • Trimethyl borate (B(OCH₃)₃): Gutmann-Beckett acceptor number (AN) = 23 .

  • Triethyl borate (B(OCH₂CH₃)₃): AN = 17 .

  • 3,4,5-Trifluorophenyl borate (B(OArF)₃): Enhanced reactivity despite moderate acidity .

Reactivity Limitations

  • Steric hindrance : Highly substituted borates (e.g., B(OArF)₃) may face reduced reactivity despite increased acidity .

  • Volatility : Alcohols with low boiling points (e.g., 2,2,2-trifluoroethanol) reduce catalyst stability .

Citations

Scientific Research Applications

Trioleyl borate has been explored for various scientific research applications, including:

    Lubricants: Due to its excellent lubricating properties, it is used as an additive in lubricants to reduce friction and wear.

    Antioxidants: It can act as an antioxidant in various formulations, protecting materials from oxidative degradation.

    Biological Applications: Research is ongoing to explore its potential use in drug delivery systems and as a biocompatible material in medical devices.

    Industrial Applications: It is used in the formulation of high-performance greases and oils for machinery and automotive applications.

Mechanism of Action

The mechanism by which trioleyl borate exerts its effects is primarily through its ability to form a lubricating film on surfaces, reducing friction and wear. The borate ester interacts with metal surfaces, forming a protective layer that minimizes direct metal-to-metal contact. Additionally, its antioxidant properties help in preventing oxidative degradation of materials.

Comparison with Similar Compounds

Tributyl Borate (C₁₂H₂₇BO₃)

  • Molecular Weight : 230.16 g/mol .
  • Properties : Less viscous than Trioleyl borate; higher volatility due to shorter alkyl chains.
  • Applications : Used in epoxy-based intumescent coatings for thermal insulation. Demonstrates lower environmental toxicity compared to zinc borate .
  • Reactivity : Hydrolyzes faster than this compound due to less steric hindrance.

Trimethyl Borate (C₃H₉BO₃)

  • Molecular Weight : 103.91 g/mol .
  • Properties : Highly volatile and flammable; irritant to skin and respiratory systems .
  • Applications : Catalyst in Suzuki-Miyaura cross-coupling reactions. Smaller size enables faster reaction kinetics compared to bulkier borates .
  • Limitations : Poor stability in aqueous environments.

Triisopropyl Borate (C₉H₂₁BO₃)

  • Molecular Weight : 188.07 g/mol .
  • Properties : Intermediate volatility between Trimethyl and Tributyl borates.
  • Applications : Intermediate in organic synthesis; less commonly used in industrial coatings.

Sodium Tetraarylborates (e.g., Sodium Tetraphenylborate)

  • Structure : Aromatic substituents instead of alkyl chains.
  • Properties : High stability in water; used in analytical chemistry for ion-pairing .
  • Comparison : Unlike this compound, sodium tetraarylborates are ionic and water-soluble, limiting their use in hydrophobic applications.

Key Data Table: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
This compound C₅₄H₁₀₅BO₃ ~823.3 (estimated) >300 (estimated) Lubricants, surfactants
Tributyl Borate C₁₂H₂₇BO₃ 230.16 230–235 Intumescent coatings
Trimethyl Borate C₃H₉BO₃ 103.91 68–70 Catalysis, derivatization
Sodium Tetraphenylborate NaB(C₆H₅)₄ 342.22 Decomposes Analytical chemistry

Research Findings and Trends

  • Reactivity : Bulky borates like this compound show slower reaction kinetics in cross-coupling reactions due to steric hindrance, as seen in hindered boronic acids requiring longer reaction times .
  • Environmental Impact : Tributyl borate and 4-tert-butylphenylboronic acid (4TBPBA) are highlighted as less toxic alternatives to zinc borate in coatings, suggesting this compound could share similar eco-friendly advantages .
  • Degradation : Borate glasses degrade faster than silicates in aqueous media, implying that this compound may hydrolyze more readily than silicate esters but slower than smaller borates like Trimethyl .

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